molecular formula C31H43NO5 B1670384 N,O-Diacetyljervine CAS No. 7622-06-2

N,O-Diacetyljervine

Cat. No.: B1670384
CAS No.: 7622-06-2
M. Wt: 509.7 g/mol
InChI Key: AETQSOZEKYWGIJ-ATYUTGPHSA-N
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Description

N,O-Diacetyljervine is a derivative of jervine, a steroidal alkaloid originally isolated from plants of the genus Veratrum. Jervine is known for its teratogenic effects and inhibitory activity against the Hedgehog signaling pathway, which is critical in developmental biology and cancer research . The acetylation of jervine at its hydroxyl (-OH) and amine (-NH) groups forms this compound, a modification that likely enhances its solubility and stability compared to the parent compound. This structural alteration impacts its pharmacokinetic properties, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

CAS No.

7622-06-2

Molecular Formula

C31H43NO5

Molecular Weight

509.7 g/mol

IUPAC Name

[(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-4'-acetyl-3',6',10,11b-tetramethyl-11-oxospiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-yl] acetate

InChI

InChI=1S/C31H43NO5/c1-16-13-25-28(32(15-16)19(4)33)18(3)31(37-25)12-10-23-24-8-7-21-14-22(36-20(5)34)9-11-30(21,6)27(24)29(35)26(23)17(31)2/h7,16,18,22-25,27-28H,8-15H2,1-6H3/t16-,18+,22-,23-,24-,25+,27+,28-,30-,31-/m0/s1

InChI Key

AETQSOZEKYWGIJ-ATYUTGPHSA-N

SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC(=O)C)C)N(C1)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Diacetyljervine;  N,O-Diacetyljervine;  NSC-406352;  NSC 406352;  NSC406352;  Jervine, N-acetyl-, acetate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,O-Diacetyljervine can be synthesized through the acetylation of jervine. The process involves the reaction of jervine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the nitrogen and oxygen atoms in the jervine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N,O-Diacetyljervine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diacetyl-7-ketojervine and other derivatives with modified functional groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

(a) Jervine (Parent Compound)
  • Molecular Formula: C₂₇H₃₉NO₃
  • Key Features :
    • Contains a steroidal backbone with an indole-fused ring system.
    • Free hydroxyl and amine groups confer polarity but limit lipid solubility.
    • Exhibits teratogenicity and Hedgehog pathway inhibition .
(b) N,O-Diacetyljervine
  • Molecular Formula: C₃₁H₄₃NO₅ (estimated based on acetylation of two sites).
  • Key Features :
    • Acetylation at hydroxyl and amine groups reduces polarity, enhancing membrane permeability.
    • Improved stability due to protection of reactive functional groups .
(c) Lokysterolamine B
  • Molecular Formula: Not explicitly provided (steroidal alkaloid from marine sponge Corticium sp.).
  • Key Features :
    • Shares a steroidal backbone but differs in substituents and bioactivity.
    • Isolated from marine sources, suggesting divergent ecological roles compared to plant-derived jervine derivatives .

Functional Group Analogs

(a) N,N,O-Triacetylhydroxylamine
  • Key Features: Triacetylated structure enhances stability and reactivity compared to mono- or diacetylated analogs. Demonstrates that increasing acetylation can optimize selective reactivity and oxidative resistance .
(b) Benzamide Derivatives (e.g., N-(2-Oxo-2-phenylethyl)benzamide)
  • Key Features :
    • Acetamide moieties influence solubility and intermolecular interactions.
    • Structural variations in substituents (e.g., phenyl vs. dimethoxyphenyl groups) lead to distinct biological activities .

Impact of Acetylation

  • Solubility : Acetylation reduces polarity, increasing lipid solubility and bioavailability.
  • Stability : Protects against enzymatic degradation (e.g., hydrolysis of amine groups) .
  • Bioactivity : Modifies interactions with molecular targets (e.g., Hedgehog pathway proteins) compared to jervine .

Comparison with Other Diacetylated Compounds

Compound Core Structure Functional Groups Key Applications
This compound Steroidal alkaloid 2 acetyl groups Medicinal chemistry
N,N-Diethylacetamide Acetamide Ethyl groups Industrial solvent
2-Chloro-N,N-dimethylacetamide Chlorinated acetamide Methyl/chlorine groups Synthetic intermediate
N,N'-Diacetyl-1,4-phenylenediamine Aromatic diacetamide Dual acetamide groups Polymer research

Sources:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,O-Diacetyljervine
Reactant of Route 2
N,O-Diacetyljervine

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